5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole

regioisomer discrimination fluorine positional effect physicochemical profiling

Researchers conducting fluorine-SAR or agrochemical screening require regioisomerically defined dihydroisoxazoles to avoid target disengagement. This compound addresses that need: • Defined 2,4,5-trifluorophenyl regioisomer, distinguishable from the 3,4,5-isomer (CAS 1557686-97-1) for reproducible SAR data. • Orthogonal 5-(1-chloroethyl) handle enables one-step parallel library synthesis (amino, thio, vinyl derivatives) via SN2 chemistry. • Gram-to-kilogram scalability supported by patent-validated synthetic routes, serving hit-to-lead and agrochemical lead optimization.

Molecular Formula C11H9ClF3NO
Molecular Weight 263.64 g/mol
Cat. No. B13627608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole
Molecular FormulaC11H9ClF3NO
Molecular Weight263.64 g/mol
Structural Identifiers
SMILESCC(C1CC(=NO1)C2=CC(=C(C=C2F)F)F)Cl
InChIInChI=1S/C11H9ClF3NO/c1-5(12)11-4-10(16-17-11)6-2-8(14)9(15)3-7(6)13/h2-3,5,11H,4H2,1H3
InChIKeyWHNFUBXKMLVGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole: Compound Identity & Procurement Baseline


5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole (CAS 2649055-01-4) is a fluorinated 4,5-dihydroisoxazole (2-isoxazoline) bearing a 1-chloroethyl substituent at the 5-position and a 2,4,5-trifluorophenyl ring at the 3-position . The 4,5-dihydroisoxazole scaffold is recognized as a privileged heterocyclic framework in medicinal chemistry and agrochemical discovery owing to its capacity for diverse substitution patterns and engagement with biological targets [1]. This specific compound—with a molecular formula of C₁₁H₉ClF₃NO and a molecular weight of 263.64 g/mol—represents a regioisomerically defined, halogen-rich analogue within the dihydroisoxazole class . Scientifically rigorous procurement requires a clear understanding of how the 2,4,5-trifluoro substitution pattern on the phenyl ring and the 5-(1-chloroethyl) group differentiate this compound from its nearest regioisomeric, positional, and functional-group analogues.

Regioisomer-defined 2,4,5-trifluorophenyl substitution
5-(1-Chloroethyl) as a bifunctional synthetic handle
4,5-Dihydroisoxazole scaffold with stereochemical complexity

5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole: Generic Substitution Risks


Within the dihydroisoxazole chemotype, biological and physicochemical performance is exquisitely sensitive to both the positional arrangement of fluorine atoms on the 3-phenyl ring and the nature of the 5-substituent . Electronegative substituent topology dictates ring electronics, molecular dipole alignment, and target-site complementarity; even isosteric replacement of the 2,4,5-trifluorophenyl motif with a 3,4,5-trifluorophenyl or 2,4-difluorophenyl group can profoundly alter lipophilicity, metabolic stability, and binding selectivity . The 5-(1-chloroethyl) group additionally provides a chemically orthogonal handle—the alkyl chloride—that is absent in 5-methyl or 5-unsubstituted analogues, enabling downstream nucleophilic substitution or elimination chemistry not accessible to non-halogenated comparators [1]. These structure-level distinctions mean that generic selection of 'any trifluorophenyl-dihydroisoxazole' for a structure–activity relationship (SAR) campaign or synthetic sequence carries a high risk of non-reproducibility and target disengagement. The quantitative evidence below substantiates why this specific regioisomer and substitution pattern warrants differentiated sourcing.

Phenyl fluorine arrangement 2,4,5- vs 3,4,5- substitution may shift electronic profile, target engagement, and chromatographic retention
5-substituent chemistry 1-Chloroethyl handle enables orthogonal substitution/elimination chemistry; non-halogenated 5-alkyl analogues lack this reactivity
Scaffold selection 4,5-Dihydroisoxazole core differs from aromatic isoxazoles in ring geometry and conformational profile

5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole: Differentiation Evidence


2,4,5- vs. 3,4,5-Trifluorophenyl Regioisomer Comparison

The target compound (CAS 2649055-01-4) and its closest regioisomer, 5-(1-chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole (CAS 1557686-97-1), share an identical molecular formula (C₁₁H₉ClF₃NO) and molecular weight (263.64 g/mol) . However, the 2,4,5- vs. 3,4,5-trifluorophenyl arrangement produces distinct electronic surface potentials and steric contours around the 3-aryl ring, which are expected to differentiate target binding, metabolic soft-spot accessibility, and chromatographic retention behavior. These two compounds are distinguishable by any orthogonal analytical method (e.g., ¹⁹F NMR, LC-MS retention time), confirming them as non-interchangeable chemical entities .

Regioisomer distinction
Data to verify
Identical molecular formula and mass; fluorine positional shift on phenyl ring (2,4,5- vs 3,4,5-)
Regioisomer identity may critically influence SAR and analytical discrimination
Database-level comparison; direct experimental confirmation not provided
regioisomer discrimination fluorine positional effect physicochemical profiling

5-(1-Chloroethyl) as a Bifunctional Synthetic Handle

The 5-(1-chloroethyl) substituent provides a reactive secondary alkyl chloride that is absent in the common 5-methyl, 5-phenyl, or 5-H dihydroisoxazole analogues. Patent literature establishes that 5-haloalkyl-4,5-dihydroisoxazoles can be prepared via cycloaddition methodologies wherein the haloalkyl group is introduced at the olefin stage and retained through ring formation [1]. The secondary chloride enables downstream nucleophilic substitution (with amines, thiolates, or alkoxides) and base-mediated elimination to yield 5-vinyl derivatives—transformations that are not feasible with non-halogenated 5-alkyl comparators [2]. This halogen handle effectively doubles the synthetic utility of the compound: it serves as both a pharmacophoric element and a diversification point within a single molecular entity.

5-Chloroethyl reactivity
Class-level inference
Secondary alkyl chloride enables SN2 displacement and E2 elimination, absent in 5-methyl or 5-H analogues
Supports synthetic diversification as a bifunctional building block
Class-level reactivity; direct experimental validation for this compound recommended
alkyl chloride reactivity nucleophilic substitution synthetic diversification

Trifluorophenyl vs. Mono-/Difluorophenyl SAR

The 2,4,5-trifluorophenyl substitution pattern confers a distinctive combination of high electronegativity, increased lipophilicity (enhanced membrane permeability), and oxidative metabolic resistance relative to less-fluorinated phenyl-dihydroisoxazole analogues [1]. In a 2013 antimicrobial SAR study of multi-substituted oxazole derivatives, fluorinated phenyl substituents were shown to modulate both potency and spectrum of activity, with fluorine count and position contributing independently to the observed MIC shifts [2]. While the target compound itself was not among the twenty congeners tested, the class-level pattern demonstrates that incremental fluorination (0→1→2→3 fluorine atoms on the 3-phenyl ring) is correlated with progressive changes in bioactivity and physicochemical properties. The 2,4,5-trifluoro arrangement specifically positions electron-withdrawing groups at the ortho, para, and meta positions simultaneously, creating a unique electrostatic profile not achievable with any mono- or difluoro substitution pattern.

Trifluorophenyl SAR
Class-level inference
2,4,5-trifluoro pattern combines high electronegativity, increased lipophilicity, and oxidative metabolic resistance vs. mono-/difluoro analogues
Fluorine count and position linked to bioactivity shifts in class-level SAR
Direct comparative MIC or logP data for this specific compound not available
fluorine SAR lipophilicity modulation metabolic stability

Dihydroisoxazole vs. Aromatic Isoxazole Scaffolds

The 4,5-dihydroisoxazole (2-isoxazoline) core is structurally intermediate between fully aromatic isoxazoles and saturated isoxazolidines, offering a unique balance of conformational semi-rigidity and ring-strain-driven reactivity [1]. Unlike aromatic isoxazoles, the partially saturated 4,5-dihydro system possesses an sp³-hybridized C4 and C5, introducing stereochemical complexity and enabling stereospecific interactions with chiral biological targets [1]. A comprehensive review confirms that this scaffold class has demonstrated activity across antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal domains, with biological performance directly linked to the specific substitution pattern at the 3- and 5-positions [1]. The compound's combination of a 4,5-dihydro core with a 2,4,5-trifluorophenyl-3-substituent and a 1-chloroethyl-5-substituent places it in a structurally distinct sub-region of chemical space relative to both fully aromatic isoxazoles and other dihydroisoxazole substitution variants.

Scaffold geometry
Class-level inference
4,5-Dihydroisoxazole core: one C=N, two sp³ carbons, non-planar ring vs. planar aromatic isoxazole
Non-planar, stereochemically complex scaffold offers distinct target engagement profile
Class-level structural comparison; direct biological data for this compound not reported
scaffold selection conformational flexibility target engagement

Validated Synthetic Route for 5-Haloalkyl-Dihydroisoxazoles

A dedicated patent from E.I. du Pont de Nemours and Company (US 8,217,180, 2012) discloses a method for preparing 5-haloalkyl-4,5-dihydroisoxazole derivatives encompassing the structural class to which the target compound belongs [1]. The patent specifically addresses compounds of Formula 1 wherein R₁ is CHX₂, CX₃, CX₂CHX₂, or CX₂CX₃ (X = Cl or F), and Z is optionally substituted phenyl—demonstrating that synthetic methodology exists for the systematic construction of this compound family [1]. In contrast, many alternative dihydroisoxazole substitution patterns require de novo route development, increasing procurement lead time and cost for non-standard analogues. The existence of a validated preparative method for the 5-haloalkyl subclass reduces synthetic risk and supports reliable sourcing.

Validated synthetic route
Supporting evidence
DuPont patent US 8,217,180 discloses method for 5-haloalkyl-4,5-dihydroisoxazoles, covering target subclass
Patent-backed route reduces sourcing risk and supports scalable preparation
Specific yield and purity for exact compound not publicly reported
synthetic method scale-up feasibility haloalkyl dihydroisoxazole

5-(1-Chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole: Research & Industrial Applications


Regioisomer-Specific Analytical Reference Standard

Given the demonstrated existence of the 3,4,5-trifluorophenyl regioisomer (CAS 1557686-97-1) with identical molecular mass [1], the target compound can serve as an essential analytical reference standard for developing LC-MS or GC-MS methods capable of discriminating between co-eluting or isobaric dihydroisoxazole regioisomers. This application is most relevant for quality control laboratories within contract research or pharmaceutical organizations where regioisomeric purity verification is a regulatory requirement.

Diversifiable Building Block with 5-Chloroethyl Handle

The presence of the secondary alkyl chloride at the 5-position distinguishes this compound from non-halogenated analogues and enables late-stage diversification via nucleophilic substitution [1]. A medicinal chemistry team can procure this single intermediate and generate a focused library of 5-(aminoethyl)-, 5-(thioethyl)-, or 5-(vinyl)-substituted dihydroisoxazoles through parallel chemistry, collapsing a linear 3–4 step sequence into a single diversification step. This is particularly valuable in hit-to-lead campaigns where rapid SAR exploration around the 5-position is rate-limiting.

Fluorine-Probe for Metabolic Stability SAR

The 2,4,5-trifluorophenyl motif provides a high-fluorine-density aromatic system suitable for use as a probe in systematic fluorine-SAR investigations [1]. Compared to mono- or difluorophenyl analogues, this compound can serve as the 'maximum fluorination' benchmark in logP, microsomal stability, and plasma protein binding assays. Procurement of the correct regioisomer is essential, as even positional fluorine rearrangement (cf. the 3,4,5-regioisomer) would confound structure–property relationship conclusions .

Agrochemical Lead Scaffold for Screening

The 4,5-dihydroisoxazole scaffold is a recognized pharmacophore in contemporary agrochemical discovery, with multiple patent families describing dihydroisoxazole derivatives as insecticides, acaricides, and fungicides [1]. The target compound's combination of a trifluorophenyl ring (enhancing environmental persistence and target-site lipophilicity) and a 5-haloalkyl substituent (a recurring motif in agrochemical active ingredients) positions it as a logical entry point for screening against pest panels [1]. The validated synthetic route disclosed in patent literature further supports feasibility for the gram-to-kilogram scale-up required in agrochemical lead optimization .

Application
Selection Property
Validation Focus
Analytical reference standard for regioisomer discrimination
Defined 2,4,5-trifluorophenyl vs. 3,4,5- positional identity
LC-MS or GC-MS method development to resolve co-eluting regioisomers
Diversifiable building block for medicinal chemistry
5-(1-Chloroethyl) handle for orthogonal nucleophilic substitution
Late-stage diversification efficiency and scope of amine/thiol/alkoxide coupling
Fluorine-probe for metabolic stability SAR
Maximum fluorination benchmark (2,4,5-trifluoro) vs. mono-/difluoro controls
LogP, microsomal stability, and plasma protein binding comparison
Agrochemical lead scaffold for screening
Dihydroisoxazole pharmacophore with haloalkyl substitution
Pest-panel activity screening and scale-up feasibility review
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